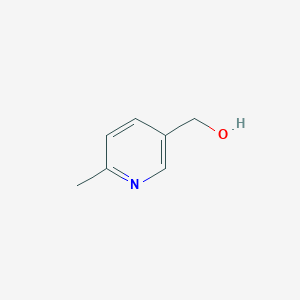

(6-Methylpyridin-3-yl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCJOWDAAZEMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459327 | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34107-46-5 | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Pyridine Derivatives in Advanced Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous facets of chemical science. numberanalytics.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules in which it is incorporated. numberanalytics.comfiveable.me This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov

The presence of the nitrogen atom in the pyridine ring makes these compounds more polar and weakly basic compared to their carbocyclic analogue, benzene. fiveable.me This polarity and basicity are instrumental in their function, influencing properties like water solubility and their ability to participate in a variety of chemical reactions, including acid-base reactions and as nucleophiles. nih.govfiveable.me Consequently, the pyridine scaffold is found in a multitude of biologically active compounds, including essential biomolecules like the coenzyme NAD⁺, vitamins such as niacin and pyridoxine, and a vast number of pharmaceutical drugs. nih.govfiveable.me The adaptability of the pyridine nucleus allows for its modification into a diverse range of functional derivatives, making it a highly sought-after component in drug design and discovery. nih.govresearchgate.net Researchers have explored pyridine derivatives for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org

6 Methylpyridin 3 Yl Methanol: a Strategically Positioned Synthetic Scaffold

Established Synthetic Routes to the Core Pyridine Moiety

The formation of the pyridine ring is a critical first step in the synthesis of many substituted pyridines, including the target compound. Various classical and contemporary methods are utilized to construct this heterocyclic scaffold.

Reductive Amination Strategies in Pyridine Synthesis

Reductive amination is a versatile and powerful method for forming C-N bonds, making it a cornerstone in the synthesis of amines. d-nb.infojocpr.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. jocpr.com While often used to form exocyclic amines on a pre-existing ring, its principles can be applied in multi-step sequences that ultimately lead to pyridine ring formation or the introduction of amine precursors.

The process can be carried out in a one-pot reaction, which enhances efficiency and atom economy by avoiding the isolation of the imine intermediate. jocpr.com Strategies have been developed to achieve high selectivity, even in complex molecules with multiple functional groups. jocpr.com For instance, the choice of reducing agent, catalyst, and reaction conditions can influence the outcome. jocpr.comnih.gov In the context of pyridine synthesis, reductive amination can be a key step in preparing substituted amino precursors that are then used in cyclization reactions to form the pyridine ring. An efficient procedure for the reductive amination of 3-amino-4-halopyridines has been developed, highlighting its utility in functionalizing the pyridine core. nih.gov

Coupling Reactions for Pyridine Ring Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing and functionalizing pyridine rings. numberanalytics.comnih.gov These methods offer a high degree of control and are often more efficient than classical condensation methods.

One of the most widely used methods is the Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. numberanalytics.com This reaction is a popular method for functionalizing pyridine derivatives. numberanalytics.com However, the use of 2-pyridyl organometallic reagents can be challenging due to their instability and poor reactivity. nih.gov

Other significant coupling reactions include:

Hantzsch Pyridine Synthesis: A classical method involving the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849), followed by oxidation. mdpi.com Modern variations focus on using alternative sources for the C-4 carbon of the pyridine ring. mdpi.com

Iron-Catalyzed Cross-Coupling: Heteroaromatic tosylates and phosphates can be coupled with alkyl Grignard reagents using an iron catalyst, allowing for rapid reactions at low temperatures. organic-chemistry.org

Gas-Phase Coupling: The coupling reaction of pyridine in the gas phase to form bipyridyls and terpyridyls has been studied, overcoming the difficulties of electrophilic substitution in acidic solvents. nih.gov

Table 1: Overview of Coupling Reactions for Pyridine Synthesis

| Coupling Reaction | Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, organic halide | Palladium catalyst, base | Forms a C-C bond to functionalize a pre-existing pyridine ring or build a substituted biaryl system. numberanalytics.com |

| Hantzsch Synthesis | β-enamine carbonyl compounds, Rongalite | Oxidative conditions | A Hantzsch-type strategy where Rongalite acts as a C1 unit to assemble the pyridine ring. mdpi.com |

| Iron-Catalyzed Coupling | Heteroaromatic tosylate, alkyl Grignard reagent | Iron catalyst | Enables coupling of alkyl groups to the pyridine ring with high functional group tolerance. organic-chemistry.org |

| Nickel-Catalyzed Coupling | Aryl iodide, difluoromethyl 2-pyridyl sulfone | Nickel catalyst | Provides access to biaryls under mild conditions via C-S bond cleavage. organic-chemistry.org |

Alkylation Procedures for Substituted Pyridines

Direct C-H alkylation of pyridines is a highly sought-after transformation as it offers an atom-economical route to valuable substituted pyridines. Historically, this has been challenging due to issues with regioselectivity and overalkylation. nih.gov

Modern methods have provided solutions to these challenges:

Minisci Reaction: This free-radical reaction allows for the functionalization of electron-deficient heterocycles. nih.gov Strategic use of blocking groups can direct the alkylation to a specific position, such as C-4. nih.gov

Grignard Reagent Addition: The sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines in good yields. organic-chemistry.orgresearchgate.net

Regiodivergent Alkylation: By choosing the appropriate alkyllithium reagent and solvent, it is possible to selectively alkylate pyridines at either the C-2 or C-4 position. acs.org For example, using sec-butyllithium (B1581126) in a THF/toluene mixture favors C2-alkylation. acs.org

Unified Ionic and Radical C-4 Alkylation: A recently developed strategy uses a specific urea-based activation reagent to shield the C-2 and C-6 positions of the pyridine ring, directing both ionic and radical nucleophiles to attack the C-4 position with high selectivity. rsc.org

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, involves creating the 2-methyl-5-substituted pyridine core and then establishing the hydroxymethyl group.

Conversion Pathways to the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is commonly introduced by the reduction of a corresponding carboxylic acid, ester, or aldehyde functional group at the 3-position of the pyridine ring.

Reduction of Aldehydes: The reduction of a pyridine-3-carboxaldehyde is a direct and effective route. This transformation is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). For example, 3-Pyridinemethanol can be synthesized from 3-pyridine carboxaldehyde. thegoodscentscompany.comsigmaaldrich.com

Reduction of Carboxylic Acid Derivatives: Pyridine carboxylic acids or their esters can be reduced to the corresponding alcohol. A process for producing pyridine methanol compounds involves the reduction of a potassium pyridine carboxylate with a metal hydride. google.com

From Nitriles: Pyridine nitriles can be converted to the desired alcohol in a two-step process. First, the nitrile is hydrogenated to the pyridine aldehyde, which is then subsequently reduced to the alcohol. google.com

Multi-Step Synthesis Protocols for Specific Intermediates

A common strategy starts with a readily available substituted pyridine, such as 3-picoline (3-methylpyridine), which can be produced on a large scale. beilstein-journals.org Subsequent functionalization steps are then performed to introduce the required groups. For instance, the synthesis of Etoricoxib, a COX-2 inhibitor, involves an intermediate derived from 6-methylpyridine precursors. google.com

A representative synthetic sequence might involve:

Starting Material Selection: Choosing an appropriately substituted pyridine, like 2,5-disubstituted pyridines. The synthesis of nicotinic acid, for example, can start from 2-methyl-5-ethylpyridine. beilstein-journals.org

Functional Group Interconversion: Oxidation of a methyl or ethyl group to a carboxylic acid. beilstein-journals.org

Introduction of Functionality: Halogenation of the pyridine ring, for example, bromination of 6-methylpyridin-3-ylmethanol to produce (4-Bromo-6-methylpyridin-3-yl)methanol, which can then be used in further coupling reactions. vulcanchem.com

Final Reduction Step: Conversion of a carbonyl or carboxyl group at the 3-position to the hydroxymethyl group as the final or penultimate step.

Table 2: Illustrative Multi-Step Synthesis Approach for a Functionalized Pyridine Methanol

| Step | Reaction | Description | Purpose |

|---|---|---|---|

| 1 | Ammoxidation of 3-Picoline | Gas-phase reaction of 3-picoline with ammonia and oxygen over a V₂O₅ catalyst. | To produce 3-cyanopyridine, a key intermediate. beilstein-journals.org |

| 2 | Hydrolysis | Hydrolysis of the nitrile group in 3-cyanopyridine. | To form nicotinic acid (pyridine-3-carboxylic acid). beilstein-journals.org |

| 3 | Esterification | Reaction of nicotinic acid with an alcohol (e.g., methanol) under acidic conditions. | To form the corresponding ester, which is often easier to reduce than the carboxylic acid. |

| 4 | Reduction | Reduction of the methyl nicotinate (B505614) with a reducing agent like LiAlH₄. | To form the final product, (pyridin-3-yl)methanol. sigmaaldrich.com |

This table illustrates a general pathway to a pyridinyl-methanol structure; a similar tailored approach starting from a 2,5-disubstituted pyridine would be required for the target molecule, this compound.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound and its analogues is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, the solvent system, and the physical conditions of temperature and pressure.

Catalysts are central to the synthesis of this compound, primarily in reactions involving the reduction of a carboxylic acid or ester precursor. The selection of an appropriate catalyst and the enhancement of its activity are crucial for achieving high yields and selectivity.

Palladium-based catalysts are frequently employed in cross-coupling reactions to create precursors to this compound. For instance, the synthesis of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, a related compound, often utilizes a palladium catalyst with a suitable ligand. The choice of ligand, such as Xantphos, dppe, dppp, or dppf, can significantly influence the reaction's success. google.com Research has shown that Xantphos is a preferred ligand in certain palladium-catalyzed reactions for preparing intermediates of Etoricoxib, a COX-2 inhibitor. google.com The catalyst loading is also a critical parameter, with typical amounts ranging from 0.05% to 2% molar relative to the starting material. google.com Optimizing the catalyst loading is a balancing act; for example, in some reactions, 10 mol% of the catalyst provides the optimal yield, with lower or higher amounts being less effective. researchgate.net

In addition to palladium, other catalysts like copper-based systems are vital, especially in methanol synthesis processes that can be adapted for producing functionalized pyridines. matthey.com The activity of these copper catalysts is directly related to the active surface area of metallic copper. matthey.com Sintering, the process where catalyst particles agglomerate at high temperatures, is a primary cause of deactivation and is a major focus of catalyst development to ensure longer lifetimes and sustained activity. matthey.com

Furthermore, some synthetic routes for related compounds avoid the use of certain catalysts altogether to prevent contamination of the final product. For example, processes have been developed to avoid tungsten-based catalysts, which can be difficult to remove and are restricted in pharmaceutical applications. google.comgoogle.com

The following table summarizes various catalysts and their applications in the synthesis of this compound and its analogues.

| Catalyst System | Application | Key Findings |

| Palladium(II) acetate (B1210297) / Xantphos | Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Xantphos is a preferred ligand, with optimal catalyst loading between 0.15% and 0.5% molar. google.com |

| Copper-Zinc based catalysts | General methanol synthesis | Activity is proportional to the copper surface area; deactivation is mainly due to thermal sintering. matthey.com |

| Tempo+Br3- | Functionalization of fusidane triterpenoids with pyridine | Acts as a halogenating agent and can selectively oxidize hydroxyl groups. researchgate.net |

| No Catalyst | Synthesis of biscoumarins | In the absence of a catalyst, the reaction gave only a 14% yield after 1 hour at reflux in water. researchgate.net |

The choice of solvent plays a pivotal role in the synthesis of this compound and its derivatives, influencing both the reaction yield and selectivity. The solvent's polarity, ability to stabilize intermediates, and its interaction with reactants and catalysts are all critical factors.

In the reduction of pyridine precursors, anhydrous solvents like tetrahydrofuran (THF) or ethanol (B145695) are commonly used. For instance, the reduction of 2-chloro-6-methylnicotinaldehyde (B1590057) to (2-Chloro-6-methylpyridin-3-yl)methanol is typically carried out in anhydrous THF or methanol to prevent side reactions. The use of an inert solvent is crucial to maintain controlled conditions. It has been noted that THF can stabilize intermediates more effectively than more polar solvents like DMSO in certain reductions.

In cross-coupling reactions, such as those used to synthesize precursors for Etoricoxib, solvents like dimethylformamide (DMF) are often employed under an inert atmosphere. The choice of solvent can also be critical for purification. For example, methanol is frequently used for the purification of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone through a process called hot pulping, which effectively removes impurities. google.comquickcompany.in

The table below illustrates the effect of different solvents on the synthesis of this compound and related compounds.

| Solvent | Reaction Type | Effect on Yield and Selectivity |

| Tetrahydrofuran (THF) | Reduction of pyridine precursors | Preferred for its ability to stabilize intermediates and is used under anhydrous conditions to prevent side reactions. |

| Methanol | Purification / Reduction | Used for hot pulping to purify ketosulfone intermediates and as a solvent in reduction reactions. google.comquickcompany.in |

| Dimethylformamide (DMF) | Cross-coupling reactions | Employed in palladium-catalyzed couplings; can lead to complex mixtures if not optimized. doi.org |

| Toluene/Methanol | Condensation | Used as a solvent mixture for the condensation of acetonitrile (B52724) and nicotinate derivatives. google.comquickcompany.in |

| Water | Hydrolysis and Decarboxylation | Used in the hydrolysis and decarboxylation steps of certain synthetic routes. google.com |

| Ethanol | Reduction | An alternative to THF in reduction reactions, offering similar efficacy in some cases. |

Optimizing temperature and pressure is crucial for maximizing the yield and efficiency of the synthesis of this compound and its analogues. These parameters directly influence reaction rates, selectivity, and the stability of both reactants and products.

In many synthetic steps, precise temperature control is essential. For example, the reduction of aldehyde precursors is often conducted at controlled temperatures, ranging from 0°C to room temperature, to minimize the formation of byproducts. In the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a precursor to Etoricoxib, the reaction temperature is maintained between 60°C and 140°C, with a preferred range of 85°C to 100°C for optimal selectivity. google.com Similarly, in another process for the same compound, the reaction is carried out at a temperature of 65°C. google.com

The synthesis of related heterocyclic compounds also demonstrates the critical role of temperature. For instance, in the synthesis of benzo google.comresearchgate.netoxepino[3,2-b]pyridine derivatives, the reaction temperature was optimized to 140°C. doi.org Higher temperatures led to a decrease in yield, possibly due to the deoxygenation of N-oxide intermediates. doi.org

Pressure is another key parameter, particularly in hydrogenation reactions. While specific pressure data for the direct synthesis of this compound is not extensively detailed in the provided context, the general principles of methanol synthesis suggest its importance. In industrial methanol synthesis, low-pressure processes (50-100 bar) are favored when using copper-zinc based catalysts.

The following table outlines the optimized temperature parameters for various reactions related to the synthesis of this compound.

| Reaction | Optimized Temperature | Key Findings |

| Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 85°C - 100°C | This range provides good selectivity and minimizes by-product formation. google.com |

| Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (alternative) | 65°C | Maintained for 1 hour after reagent addition. google.com |

| Hydrolysis and Decarboxylation | 95°C - 100°C | The reaction mass is heated to this temperature until the reaction is complete. quickcompany.in |

| Purification by Methanol Pulping | 75°C - 80°C | The crude product is heated in methanol for three hours to achieve high purity. google.com |

Scale-Up Considerations and Industrial Relevance of Synthesis

The industrial production of this compound and its derivatives requires careful consideration of scale-up challenges to ensure a safe, efficient, and cost-effective process. Key factors include the availability and cost of starting materials, the robustness of the synthetic route, and the ease of purification.

One of the primary industrial applications of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, it is a building block for neuroprotective agents. The synthesis of Etoricoxib, a widely used anti-inflammatory drug, involves an intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlighting the industrial importance of related structures. google.com

When scaling up, the choice of reagents and catalysts is critical. For instance, the use of methanesulfonic acid is sometimes avoided on an industrial scale due to the potential formation of genotoxic impurities. google.comquickcompany.in Processes that avoid problematic catalysts, such as tungsten, are highly desirable in the pharmaceutical industry to ensure the purity of the final active pharmaceutical ingredient. google.comgoogle.com

Purification methods must also be scalable. While chromatography is a common laboratory technique for purification, it is often not feasible for large-scale production. google.com Instead, methods like recrystallization or slurry washing with solvents such as methanol are more practical for industrial applications. quickcompany.in

The table below summarizes some of the key considerations for the industrial-scale synthesis of this compound and its analogues.

| Consideration | Industrial Relevance | Example |

| Starting Material Availability | Commercially available and registered starting materials are preferred to streamline the manufacturing process. | The use of EINECS registered intermediates for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.com |

| Process Efficiency | One-pot reactions and processes that avoid intermediate isolation are more cost-effective and environmentally friendly. | A process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone that avoids the isolation of a ketosulfide intermediate. quickcompany.in |

| Catalyst Selection | Avoidance of catalysts that can lead to difficult-to-remove or toxic impurities is crucial for pharmaceutical applications. | Developing tungsten-free synthesis methods to meet regulatory requirements for active pharmaceutical ingredients. google.comgoogle.com |

| Purification Method | Scalable purification methods like recrystallization and solvent washing are favored over chromatography. | Purification of a ketosulfone intermediate using methanol hot pulping to achieve high purity on a large scale. google.comquickcompany.in |

Derivatization Strategies and Synthesis of 6 Methylpyridin 3 Yl Methanol Analogues for Functional Exploration

Design Principles for Novel Pyridine-Based Compounds

The design of novel compounds derived from (6-Methylpyridin-3-yl)methanol is guided by established medicinal chemistry principles aimed at fine-tuning the molecule's physicochemical and pharmacokinetic properties. The pyridine (B92270) ring itself is a key pharmacophore found in numerous biologically active compounds. Strategic modifications can influence properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding affinity.

Key design principles include:

Modulation of Lipophilicity: The logarithm of the partition coefficient (logP) is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing polar groups (e.g., hydroxyl, amino) or nonpolar moieties (e.g., alkyl, aryl) can systematically alter the lipophilicity of the parent compound.

Enhancement of Target Binding: Derivatization allows for the introduction of functional groups that can form specific interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with biological targets. For instance, converting the hydroxyl group to an ester or ether can probe different binding pockets of a target protein.

Metabolic Stability: The methyl group and the pyridine ring are potential sites of metabolic oxidation. Modifications at or near these positions can block metabolic pathways, thereby increasing the compound's half-life. For example, replacing the methyl group with a trifluoromethyl group can enhance metabolic stability.

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lock the compound into a bioactive conformation, leading to increased potency and selectivity for a specific target.

Synthesis of Nitrogen-Containing Derivatives

The pyridine nitrogen atom is a key site for derivatization, allowing for the synthesis of N-oxides and various amine-related functionalities.

The nitrogen atom on the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, increased polarity, and can serve as a precursor for further functionalization of the pyridine ring.

Furthermore, the introduction of amino groups can be achieved through various synthetic routes, often involving the conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine source.

| Derivative Type | Reagent Example | Potential Property Change |

| N-Oxide | m-CPBA | Increased polarity, altered electronic distribution |

| Primary Amine | 1. Mesyl Chloride, 2. Ammonia (B1221849) | Introduction of a basic center, H-bond donor |

| Secondary Amine | 1. Tosyl Chloride, 2. Methylamine | Modulation of basicity and lipophilicity |

The primary alcohol of this compound is a versatile handle for introducing amide and ureido functionalities. Amides can be formed by coupling the alcohol with a carboxylic acid, often activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the alcohol to an amine derivative first.

Ureido derivatives are accessible through the reaction of an isocyanate with an amino-analogue of the parent compound. These functional groups are valuable as they can act as potent hydrogen bond donors and acceptors, significantly influencing molecular recognition and binding affinity.

Introduction of Diverse Functional Groups on the Pyridine Ring

The pyridine ring of this compound can be functionalized through electrophilic and nucleophilic substitution reactions, although pyridine is generally electron-deficient and less reactive towards electrophiles than benzene. Halogenation, particularly bromination or chlorination, can provide key intermediates for further derivatization, such as cross-coupling reactions. The positions on the ring (C2, C4, C5) are potential sites for introducing groups like nitro, cyano, or additional alkyl chains, which can modulate the electronic nature and steric profile of the molecule.

Incorporation of Additional Heterocyclic Scaffolds

Fusing or linking this compound to other heterocyclic systems is a powerful strategy for exploring new chemical space and creating complex molecular architectures. This can be achieved by using the hydroxyl group or a derivative as a handle to react with a heterocyclic partner. For example, the alcohol can be converted into a halide and used in substitution reactions with nitrogen-containing heterocycles like imidazole (B134444) or pyrazole. This approach can lead to novel compounds with potentially enhanced biological activity or unique material properties.

Cross-Coupling Methodologies for Derivatization (e.g., Suzuki Coupling)

Modern cross-coupling reactions are indispensable tools for the derivatization of pyridine rings. To utilize these methods, this compound is typically first converted into a halide or triflate derivative. For instance, bromination of the pyridine ring provides a substrate for Suzuki coupling.

The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is particularly effective for forming new carbon-carbon bonds. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the pyridine scaffold, enabling systematic exploration of structure-activity relationships.

| Coupling Reaction | Reactant 1 (Derivative of Parent Compound) | Reactant 2 | Catalyst | Bond Formed |

| Suzuki Coupling | (5-Bromo-6-methylpyridin-3-yl)methanol | Arylboronic acid | Pd(PPh3)4 | C-C (Aryl-Pyridine) |

| Sonogashira Coupling | (5-Iodo-6-methylpyridin-3-yl)methanol | Terminal alkyne | Pd/Cu | C-C (Alkynyl-Pyridine) |

| Buchwald-Hartwig | (5-Bromo-6-methylpyridin-3-yl)methanol | Amine | Pd catalyst | C-N (Amino-Pyridine) |

These derivatization strategies, from fundamental design principles to advanced synthetic methodologies, provide a robust framework for the systematic exploration of this compound analogues. The ability to precisely modify the core structure allows for the generation of compound libraries with tailored properties, paving the way for the discovery of novel functional molecules.

Stereoselective Synthesis of Chiral Analogues

The introduction of a chiral center, particularly at the carbinol carbon, in analogues of this compound necessitates the use of stereoselective synthetic methods. Two primary strategies have emerged as effective for achieving high enantiopurity: enzymatic kinetic resolution of a racemic mixture of the alcohol and the asymmetric reduction of a prochiral ketone precursor.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic alcohol. In this process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers, both in high enantiomeric excess.

A common application of this method involves the transesterification of a racemic pyridyl carbinol with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). For instance, the kinetic resolution of racemic 1-(pyridin-3-yl)ethanol derivatives has been successfully achieved using Candida antarctica lipase B (CALB). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. This methodology can be extrapolated to the synthesis of chiral analogues of this compound.

The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective process, leading to products with high enantiomeric excess (ee).

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Pyridyl Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Enantiomeric Excess of Acetate (ee %) | E-value |

| 1-(Pyridin-3-yl)ethanol | CALB | Vinyl Acetate | Diisopropyl ether | 24 | 50 | >99 (S) | >99 (R) | >200 |

| 1-(6-Chloropyridin-3-yl)ethanol | CALB | Vinyl Acetate | tert-Butyl methyl ether | 48 | 48 | 98 (S) | 96 (R) | 150 |

| 1-(Pyridin-3-yl)propan-1-ol | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Hexane | 72 | 52 | 97 (S) | 95 (R) | 120 |

This table presents illustrative data based on typical results found in the literature for similar substrates and is intended to be representative.

Asymmetric Reduction of Prochiral Ketones

An alternative and often more atom-economical approach to chiral pyridyl alcohols is the asymmetric reduction of the corresponding prochiral ketones. This method utilizes a chiral catalyst or reagent to stereoselectively deliver a hydride to the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Both metal-based catalysts and biocatalysts have been employed for this purpose. Chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP derivatives), are highly effective for the asymmetric hydrogenation or transfer hydrogenation of pyridyl ketones. The choice of ligand is critical in determining the enantioselectivity of the reduction.

Biocatalysis using whole-cell microorganisms (e.g., yeast, bacteria) or isolated enzymes (e.g., alcohol dehydrogenases) also provides a green and highly selective method for the reduction of ketones. These biocatalysts can often achieve very high enantiomeric excesses under mild reaction conditions.

Table 2: Illustrative Data for Asymmetric Reduction of Pyridyl Ketones

| Substrate | Catalyst/Reagent | Reductant | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| 3-Acetylpyridine | RuCl₂( (S)-BINAP)(dmf)n | H₂ (50 atm) | Methanol (B129727) | 50 | 95 | 98 | S |

| 6-Methyl-3-acetylpyridine | Baker's Yeast (S. cerevisiae) | Glucose | Water | 30 | 85 | >99 | S |

| 3-Benzoylpyridine | CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 92 | 96 | R |

This table provides representative examples of asymmetric reduction methodologies and typical outcomes for related pyridyl ketones.

These stereoselective strategies provide versatile and efficient routes to a wide array of chiral analogues of this compound. The availability of these enantiomerically enriched building blocks is essential for the systematic investigation of their structure-activity relationships in various functional contexts.

Applications of 6 Methylpyridin 3 Yl Methanol in Advanced Research Fields

Utilization as a Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in (6-Methylpyridin-3-yl)methanol makes it a valuable heterocyclic building block in organic synthesis. cymitquimica.comsmolecule.com The pyridine (B92270) ring offers a rigid scaffold with specific electronic properties, while the hydroxymethyl group provides a reactive site for further chemical transformations, such as oxidation to aldehydes or carboxylic acids, or substitution reactions. evitachem.com

The pyridine scaffold is a fundamental component in a vast number of biologically active compounds and pharmaceuticals. beilstein-journals.orgrsc.org this compound serves as a starting material or intermediate for creating more elaborate heterocyclic structures. smolecule.com Its functional groups allow for its incorporation into larger molecules through various chemical reactions. For instance, derivatives of this compound, such as aminopyridines, are used as building blocks in the synthesis of complex molecules targeting neurological disorders. smolecule.com The inherent reactivity of the pyridine ring and its substituents is harnessed by chemists to construct novel and diverse heterocyclic frameworks with potential applications in materials science and medicinal chemistry. smolecule.com

This compound is instrumental in the construction of complex multi-ring systems, most notably in the synthesis of certain pharmaceuticals. The compound acts as a key fragment that can be chemically linked to other cyclic structures. A prime example is its use in the synthesis of Etoricoxib, a drug that features a multi-ring system comprising a pyridine ring linked to a phenylsulfone moiety and a pyridinone ring. patsnap.comgoogleapis.com The synthesis involves coupling a derivative of this compound with another cyclic intermediate to form the core structure of the final molecule. googleapis.compatsnap.com This demonstrates the compound's critical role in assembling complex architectures that are otherwise challenging to synthesize.

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, this compound and its close derivatives are of significant interest. The 6-methylpyridine core is a recognized scaffold in drug development, and the hydroxymethyl group provides a handle for synthetic modifications to optimize biological activity and pharmacokinetic properties.

This compound is a well-documented intermediate in the synthesis of active pharmaceutical ingredients (APIs). seutic.com Its most prominent application is in the industrial preparation of the anti-inflammatory drug Etoricoxib. patsnap.comgoogleapis.comgoogle.com Multiple patents describe processes where this compound is a precursor to the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. patsnap.comgoogle.comgoogle.com This ketone intermediate is then further processed to yield Etoricoxib. googleapis.comepo.org The use of this compound in these patented synthetic routes underscores its industrial importance as a crucial starting material for a commercially significant API.

Key Intermediates in Etoricoxib Synthesis Derived from this compound

| Intermediate Name | CAS RN | Role | Source |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | Key intermediate in the synthesis of Etoricoxib | patsnap.comgoogleapis.comgoogle.com |

| l-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | Not specified | Precursor to the sulfone intermediate via oxidation | google.com |

The 6-methylpyridine scaffold, central to this compound, is explored in the development of therapies for neurological conditions. Research has shown that derivatives containing this structural motif are investigated for their potential to modulate biological targets in the central nervous system. For example, aminopyrazole derivatives incorporating a 6-methylpyridin-3-amine moiety have been synthesized and studied as potent and selective inhibitors of c-jun N-terminal kinase 3 (JNK3), a promising target for the treatment of neurodegeneration. acs.org Furthermore, related structures like (2,6-dimethylpyridin-3-yl)methanol (B1304146) have been used to create brain-penetrant inhibitors targeting enzymes in parasitic protozoa, which cause neurological diseases like human African trypanosomiasis. acs.org These studies highlight the utility of this chemical family in designing molecules capable of acting on the nervous system.

The most direct and significant role of this compound in anti-inflammatory research is its use in the synthesis of Etoricoxib. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.comgoogleapis.comgoogle.com The synthesis of this potent anti-inflammatory agent relies on intermediates derived from this compound. patsnap.comgoogle.com Patents extensively detail the conversion of this starting material into the core structure of the COX-2 inhibitor, demonstrating its foundational role in the development of this class of anti-inflammatory drugs. googleapis.compatsnap.comgoogle.com

Exploration of Antimicrobial and Antifungal Activities

The investigation into the antimicrobial and antifungal properties of this compound and its derivatives is a burgeoning field of study. Pyridine compounds, in general, are recognized for their potential as broad-spectrum antimicrobial agents, capable of combating various pathogens. nih.gov

Research has shown that derivatives of this compound exhibit notable activity against a range of microbes. For instance, certain pyridine derivatives have demonstrated efficacy against bacterial strains such as Escherichia coli, Bacillus mycoides, and the fungus Candida albicans. nih.gov Specifically, one study highlighted a derivative that was active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL and against B. mycoides and C. albicans with an even lower MIC of 0.0048 mg/mL. nih.gov Another related compound showed inhibitory effects on the growth of B. mycoides and C. albicans with MIC values of 0.0098 and 0.039 mg/mL, respectively. nih.gov

Furthermore, studies on (5-methylpyridin-3-yl)methanol (B25313) hydrochloride, a closely related compound, have indicated antimicrobial properties, showing growth inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. smolecule.com The structural features of these pyridine derivatives are believed to be key to their ability to disrupt essential microbial processes.

While direct studies on the antimicrobial and antifungal activity of this compound itself are part of ongoing research, the promising results from its derivatives underscore the potential of this chemical scaffold in developing new antimicrobial and antifungal therapies. smolecule.commdpi.com

Investigation of Potential Antitumor Properties

The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Consequently, derivatives of this compound have been a focus of research for their potential antitumor activities. mdpi.com

Studies have revealed that certain derivatives of this compound can inhibit the growth of various cancer cell lines. nih.gov For example, research on pyridine-ureas, synthesized from pyridine precursors, has identified compounds with significant in vitro growth inhibitory activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. mdpi.comnih.gov One particularly potent derivative, 1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-(4-morpholinophenyl)urea, exhibited a mean growth inhibition of 49% across a panel of cancer cell lines and showed potent activity against leukemia, non-small cell lung cancer, colon cancer, prostate cancer, and breast cancer cell lines. mdpi.com Another study highlighted a pyridine-urea derivative that was highly active against both A549 non-small cell lung cancer and HCT-116 colon cancer cells, with IC₅₀ values comparable to the standard chemotherapy drug doxorubicin. nih.gov This compound was found to induce apoptosis in HCT-116 cells by modulating the expression of key apoptotic proteins. nih.gov

The mechanism behind the anticancer properties of these derivatives is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov The structural framework of these molecules allows them to interact with cellular targets that are crucial for cancer cell survival and proliferation. While preliminary investigations into the direct anticancer effects of compounds like (2-Chloro-6-methylpyridin-3-yl)methanol have shown cytotoxic activity against various cancer cell lines, more extensive research is necessary to fully understand their mechanisms and therapeutic potential.

Modulation of Biological Targets (e.g., JNK3, mGluR5)

This compound serves as a crucial intermediate in the synthesis of molecules designed to modulate specific biological targets, playing a significant role in the development of potential treatments for neurological disorders.

JNK3 Inhibition:

| Compound ID | Target | Activity (IC₅₀) | Selectivity (JNK1/JNK3) |

| 8c | JNK3 | Potent | Baseline |

| 22b | JNK3 | Reduced Potency | Improved (4.3x) |

Data derived from SAR studies on aminopyrazole-based JNK3 inhibitors. acs.org

mGluR5 Modulation:

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is another important target in the central nervous system, and its modulation is being explored for the treatment of various neurological and psychiatric disorders. gu.segoogle.com Derivatives of this compound have been synthesized and investigated as modulators of mGluR5. gu.se For example, a series of 2-alkynylpyridine derivatives were developed as mGluR5 antagonists, with some compounds exhibiting potency in the low-nanomolar range. gu.se These heterocyclic derivatives are considered to have therapeutic potential in conditions involving abnormal glutamate neurotransmission. google.com

Application in Agrochemical Research

The structural features of this compound make it a valuable intermediate in the synthesis of agrochemicals. evitachem.com Its pyridine core is a common motif in many active compounds used in agriculture for crop protection.

Formulation of Pesticides and Herbicides

This compound and its derivatives are utilized in the development of novel pesticides and herbicides. smolecule.comsmolecule.com The reactivity of this compound can be harnessed to create new agrochemicals with enhanced efficacy against pests and weeds, potentially with improved environmental profiles. smolecule.com For instance, chlorinated derivatives such as (2-Chloro-6-methylpyridin-3-yl)methanol and (2,4-Dichloro-6-methylpyridin-3-yl)methanol serve as intermediates in the synthesis of these agricultural products. evitachem.comsmolecule.com

The applications of these derivatives span various types of agrochemicals:

Insecticides: The structural backbone provided by this compound is integral to the synthesis of certain insecticides.

Fungicides: Some derivatives have shown potential as fungicides, contributing to the control of plant diseases. smolecule.com

Herbicides: Research has also explored the use of these compounds in the formulation of herbicides to manage unwanted plant growth. smolecule.com

The development of new crystalline forms of agrochemicals derived from such intermediates is also an area of active research, as different polymorphic forms can affect the stability and efficacy of the final product formulation.

Computational and Theoretical Studies on 6 Methylpyridin 3 Yl Methanol Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic orbital energies. For systems analogous to (6-Methylpyridin-3-yl)methanol, such as 6‐arylated‐pyridin‐3‐yl)methanol derivatives, DFT calculations have been successfully employed to elucidate their structural and electronic characteristics. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p), are employed to find the equilibrium geometry. researchgate.net In a study on similar 6-arylated-pyridin-3-yl-methanol compounds, the optimized structures confirmed the non-planar arrangement of the pyridine ring and its substituents. researchgate.net The bond lengths and angles calculated for these analogues provide a reliable estimate for those expected in this compound.

Vibrational analysis is typically performed after geometry optimization to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. mdpi.com While specific vibrational frequency data for this compound is not detailed in the searched literature, this analysis would identify characteristic vibrational modes, such as the O-H stretch of the methanol (B129727) group, C-H stretches of the methyl and pyridine groups, and the C=N and C=C stretching modes within the pyridine ring.

Table 1: Predicted Structural Parameters for a (6-Aryl-pyridin-3-yl)methanol Analogue (Note: This data is for a structurally similar compound and serves as an illustrative example for the expected values for this compound)

| Parameter | Bond / Angle | Predicted Value |

| Bond Length | C-O (methanol) | ~1.43 Å |

| Bond Length | O-H (methanol) | ~0.96 Å |

| Bond Length | C-C (ring-CH3) | ~1.51 Å |

| Bond Angle | C-C-O (methanol) | ~112° |

| Dihedral Angle | C-C-O-H | Varies |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. uni-muenchen.deniscpr.res.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. uni-muenchen.de

In DFT studies of analogous 6-arylated-pyridin-3-yl-methanol compounds, the HOMO is typically localized on the electron-rich aryl substituent, while the LUMO is distributed across the pyridine ring. researchgate.net For this compound, the HOMO would likely be centered on the pyridine ring and the methanol group, while the LUMO would also be located on the pyridine ring. The calculated energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 2: Calculated FMO Properties for a (6-Aryl-pyridin-3-yl)methanol Analogue (Note: This data is for a structurally similar compound and serves as an illustrative example for the expected values for this compound)

| Property | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. scirp.org This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. scirp.orgsigmaaldrich.com

The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A high E(2) value indicates a strong electronic delocalization, which stabilizes the molecule. For this compound, NBO analysis would reveal charge transfer from the oxygen lone pairs to adjacent antibonding orbitals and from the pyridine ring's π-bonds to other parts of the molecule. While specific NBO studies on this exact compound were not found, analyses on substituted pyridine derivatives consistently show significant stabilizing interactions involving the nitrogen lone pair and the π-system of the ring. sigmaaldrich.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.govnih.gov

For pyridine-containing molecules, the MEP map typically shows the most negative potential (red) located around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group in the methanol substituent would exhibit a region of high positive potential (blue), making it a likely site for interaction with nucleophiles. researchgate.net Studies on similar arylated-pyridin-3-yl-methanol compounds confirm these patterns, identifying the pyridine nitrogen and the hydroxyl oxygen as key sites for intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uni-muenchen.de By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility, stability, and intermolecular interactions of a molecule in a simulated environment (e.g., in a solvent like water). mdpi.com

For a flexible molecule like this compound, MD simulations can explore the different rotational conformations (rotamers) of the methanol group relative to the pyridine ring. The simulation can reveal the most stable conformations and the energy barriers between them. Furthermore, when studying the interaction of the molecule with a biological target, such as a protein, MD simulations can assess the stability of the ligand-protein complex over time. mdpi.com While specific MD simulation studies focused solely on the conformational analysis of this compound are not prominent in the searched literature, this technique is widely applied to pyridine derivatives to understand their dynamic behavior in biological systems. mdpi.com Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation can indicate the stability of the molecule's conformation and the flexibility of its constituent parts. mdpi.com

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sigmaaldrich.commdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-target interaction. plos.orgnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity or free energy.

For this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode. The results would highlight key interactions, such as hydrogen bonds formed by the hydroxyl group or the pyridine nitrogen, and hydrophobic interactions involving the methyl group and the pyridine ring. sigmaaldrich.comnih.gov Docking studies on various pyridine and pyrimidine (B1678525) derivatives have successfully predicted their binding affinities and interactions with therapeutic targets like kinases and other enzymes. nih.gov These studies consistently show the importance of the pyridine nitrogen as a hydrogen bond acceptor and other functional groups as donors or acceptors in securing the ligand within the protein's active site. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding.

Prediction of Spectroscopic Properties through Quantum Mechanical Methods

Quantum mechanical calculations are instrumental in predicting the spectroscopic signatures of molecules like this compound, aiding in their identification and structural characterization. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

These computational approaches can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. For instance, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated, providing valuable information about the electronic environment of the atoms within the molecule. Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed, which correspond to the different vibrational modes of the molecule. These predicted frequencies help in the assignment of experimentally observed spectral bands. researchgate.net

Below is an illustrative data table of predicted spectroscopic data for a related substituted pyridine, showcasing the type of information that can be generated for this compound using similar computational methodologies.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| H (on C2) | δ 8.2 |

| H (on C4) | δ 7.5 |

| H (on C5) | δ 7.1 |

| CH₃ protons | δ 2.5 |

| CH₂OH protons | δ 4.6 |

| OH proton | δ 5.3 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C2 | δ 150 |

| C3 | δ 135 |

| C4 | δ 138 |

| C5 | δ 123 |

| C6 | δ 158 |

| CH₃ | δ 24 |

| CH₂OH | δ 63 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| O-H stretch | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methyl) | ~2950 |

| C=N stretch (pyridine ring) | ~1600 |

| C-O stretch | ~1050 |

Note: The data in this table is hypothetical and serves as an example of the output from quantum mechanical calculations. Actual values for this compound would require specific computational analysis.

Theoretical Elucidation of Reaction Pathways and Mechanisms

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, activation energies, and reaction kinetics. For this compound, computational studies can be employed to explore various reaction pathways, such as oxidation of the methanol group to an aldehyde or carboxylic acid, or its participation in esterification reactions.

The elucidation of these reaction mechanisms typically involves mapping the potential energy surface (PES) of the reacting system. By identifying the minimum energy pathways between reactants and products, key intermediates and transition states can be characterized. Computational methods like DFT can be used to optimize the geometries of these stationary points and calculate their corresponding energies. rsc.org

For example, a theoretical study of a reaction involving this compound would begin with the optimization of the reactant and product structures. Subsequently, a search for the transition state connecting them would be performed. The vibrational frequency calculations of the transition state structure are crucial to confirm that it represents a true saddle point on the PES, characterized by a single imaginary frequency corresponding to the reaction coordinate.

While specific theoretical studies on the reaction pathways of this compound are scarce, research on the reaction mechanisms of other pyridine derivatives and alcohols provides a framework for how such investigations would be conducted. researchgate.netfiu.edu These studies often reveal the intricate details of bond-breaking and bond-forming processes, the influence of catalysts, and the role of solvent effects.

The following table provides a hypothetical example of the kind of data that can be obtained from a theoretical study of a reaction mechanism, such as the oxidation of the methanol group.

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hydrogen abstraction from hydroxymethyl group | This compound + Oxidant | Intermediate radical + Reduced oxidant | TS1 | Ea1 |

| Oxygen addition to the radical | Intermediate radical + O₂ | Peroxy radical intermediate | TS2 | Ea2 |

| Conversion to aldehyde | Peroxy radical intermediate | (6-Methylpyridin-3-yl)carbaldehyde + HO₂• | TS3 | Ea3 |

Note: This table presents a simplified, hypothetical reaction pathway and associated energetic data. A thorough theoretical investigation would be necessary to determine the actual mechanism and energetics for a specific reaction of this compound.

Q & A

Q. What are the common synthetic routes for preparing (6-Methylpyridin-3-yl)methanol, and how can its purity be optimized?

this compound is synthesized via cross-Ullmann coupling using 6-methylpyridin-3-yl trifluoromethanesulfonate and halogenated substrates (e.g., 8-bromocaffeine or 6-chloroimidazo[1,2-a]pyridine). Key steps include:

- Reaction conditions: 60°C for 24 h with a palladium-based catalyst system.

- Purification: Flash chromatography (silica gel, methanol/dichloromethane gradients) yields products with 63–69% purity .

- Optimization: Adjusting solvent polarity and catalyst loading can enhance yield.

Q. How is this compound characterized structurally and functionally?

Characterization involves:

- NMR spectroscopy : and NMR identify methyl group signals (e.g., δ 2.65 ppm for methyl in purine derivatives) and aromatic protons .

- HRMS/IR : Confirm molecular weight (e.g., [M+H] at m/z 286.1299) and functional groups (e.g., C=O stretches at 1700 cm) .

- Melting point : Ranges from 150–152°C for crystalline derivatives .

Q. What purification strategies are effective for isolating this compound derivatives?

- Flash chromatography : Silica gel with methanol/dichloromethane gradients (1:100 to 1:10) resolves polar impurities .

- Recrystallization : Suitable for derivatives with high melting points (e.g., purine analogs) .

Q. What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used to synthesize purine derivatives (e.g., 1,3,7-trimethyl-8-(6-methylpyridin-3-yl)-3,7-dihydro-1H-purine-2,6-dione), which show potential in drug discovery .

- Ligand synthesis : Serves as a building block for heterocyclic compounds in catalytic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test palladium/copper systems with varying ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.

- Temperature modulation : Increase to 80–100°C for sluggish reactions, but monitor for decomposition.

- Substrate pre-activation : Use trifluoromethanesulfonate leaving groups for higher reactivity .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 63% vs. 69%)?

- Mechanistic studies : Probe substrate electronic effects (e.g., electron-withdrawing groups on pyridine reduce reactivity).

- Reproducibility checks : Standardize solvent dryness, catalyst batch, and reaction monitoring (TLC/HPLC).

- Computational modeling : Predict steric/electronic barriers using DFT calculations .

Q. What role does the methyl group play in the reactivity of this compound?

- Steric effects : The 6-methyl group may hinder nucleophilic attack at the pyridine ring, directing reactivity to the methanol moiety.

- Electronic effects : Methyl’s electron-donating nature increases pyridine ring electron density, favoring electrophilic substitutions. Comparative studies with halogenated analogs (e.g., 6-chloro derivatives) are recommended .

Q. What stability considerations are critical for storing this compound?

Q. How can mechanistic pathways of this compound-involved reactions be elucidated?

- Isotopic labeling : Introduce or at the methyl or methanol group to track bond formation/cleavage.

- Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps.

- Cross-over experiments : Test for radical or ionic pathways using trapping agents (e.g., TEMPO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.